Regioisomeric Differentiation: 2-Ethoxy vs. 4-Ethoxy Substitution on Benzamide Ring
The target compound bears an ethoxy group at the ortho (2-) position of the benzamide phenyl ring. Its regioisomer, 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, has the ethoxy group at the para position [1]. Ortho-substitution introduces steric hindrance that can force the benzamide carbonyl out of co-planarity with the phenyl ring, altering the presentation of the amide hydrogen-bond donor/acceptor to biological targets compared to the para-substituted isomer. In the broader morpholinoethyl benzamide class, ortho-substitution has been associated with altered conformational preferences and distinct pharmacological profiles relative to para-substituted congeners [2]. This regioisomeric distinction is critical for structure-activity relationship (SAR) studies.
| Evidence Dimension | Substituent position (regioisomerism) on benzamide ring |
|---|---|
| Target Compound Data | 2-ethoxy (ortho) substitution |
| Comparator Or Baseline | 4-ethoxy (para) substitution |
| Quantified Difference | No direct comparative biochemical data available; steric and electronic parameters differ qualitatively |
| Conditions | Computational conformational analysis and class-level SAR precedents |
Why This Matters
For medicinal chemistry and SAR programs, regioisomeric purity and positional identity directly affect target engagement and must be verified analytically before biological testing.
- [1] PubChem Compound Database. 4-Ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide. National Center for Biotechnology Information. View Source
- [2] US4210754A. Morpholino Containing Benzamides. United States Patent. Filed October 23, 1978. View Source
